molecular formula C22H18N2O2 B1674636 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole

3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole

Cat. No.: B1674636
M. Wt: 342.4 g/mol
InChI Key: OHZDCJJHWPHZJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

GAT211, also known as 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole, primarily targets the Cannabinoid 1 Receptor (CB1R) . The CB1R is a G protein-coupled receptor that plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .

Mode of Action

GAT211 acts as a positive allosteric modulator (PAM) of the CB1R . This means that it enhances the receptor’s response to its natural ligands, such as endocannabinoids. Specifically, GAT211 activates cAMP and β-arrestin2 with EC50 values of 260 nM and 650 nM, respectively . This modulation of CB1R can be used for neuropathic and/or inflammatory pain research .

Biochemical Pathways

The CB1R is part of the endocannabinoid system, which plays a key role in regulating neurotransmission. When GAT211 modulates the CB1R, it affects the downstream signaling pathways associated with this receptor. For instance, GAT211 has been shown to limit dopamine D2 receptor-mediated extracellular regulated kinase (ERK) phosphorylation in Neuro2a cells .

Result of Action

GAT211’s modulation of the CB1R has several molecular and cellular effects. For instance, it has been shown to suppress pathological pain without producing tolerance or dependence . In addition, GAT211 has been found to have potential antipsychotic effects, as it can reduce psychiatric behavioral phenotypes and block hyperdopaminergic signaling associated with these behaviors .

Action Environment

The action of GAT211 can be influenced by various environmental factors. For example, the presence of other drugs or substances can affect its efficacy. In one study, when GAT211 was co-administered into the periaqueductal gray (PAG) with DAMGO, a mu-opioid receptor agonist, it antagonized the anti-nociceptive effects of DAMGO in morphine-withdrawn rats . This suggests that the action of GAT211 can be significantly influenced by the presence of other substances in the body.

Biochemical Analysis

Biochemical Properties

GAT211 interacts with the CB1R, a G protein-coupled receptor found in the central and peripheral nervous system . It acts as a positive allosteric modulator, enhancing the receptor’s response to its natural ligands . The EC50 values for GAT211’s activation of cAMP and β-arrestin2 are 260 nM and 650 nM, respectively .

Cellular Effects

GAT211 has been shown to influence cell function by modulating the activity of the CB1R . This can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, GAT211 has been shown to limit dopamine D2 receptor-mediated extracellular regulated kinase (ERK) phosphorylation in Neuro2a cells .

Molecular Mechanism

The molecular mechanism of GAT211 involves its binding to the CB1R, leading to changes in the receptor’s conformation and enhancing its response to endogenous cannabinoids . This can result in changes in gene expression and cellular signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, GAT211 has been observed to have a stable half-life in human and rat liver microsomes

Dosage Effects in Animal Models

In animal models, GAT211 has been shown to dose-dependently reduce locomotor activity . At a dose of 3.0 mg/kg, GAT211 prevented hyperlocomotion caused by MK-801, a non-competitive NMDA receptor antagonist .

Metabolic Pathways

Given its interaction with the CB1R, it is likely that GAT211 may influence endocannabinoid metabolism .

Transport and Distribution

Given its lipophilic nature, it is likely to passively diffuse across cell membranes .

Subcellular Localization

Given its interaction with the CB1R, it is likely to be found in regions of the cell where this receptor is present .

Preparation Methods

Synthetic Routes and Reaction Conditions

GAT211 is synthesized through a series of chemical reactions involving the formation of indole derivatives. The compound is typically prepared by dissolving it in a vehicle of ethanol, kolliphor, and saline at a ratio of 1:1:6 . The solution is then injected at a specific volume for experimental purposes .

Industrial Production Methods

The industrial production of GAT211 involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is available in various quantities, ranging from milligrams to grams, and is stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

GAT211 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: GAT211 can be reduced to form different reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

GAT211 has a wide range of scientific research applications, including:

Properties

IUPAC Name

3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c25-24(26)15-19(16-9-3-1-4-10-16)21-18-13-7-8-14-20(18)23-22(21)17-11-5-2-6-12-17/h1-14,19,23H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZDCJJHWPHZJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.